molecular formula C14H15NO2S2 B1650811 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine CAS No. 1207000-40-5

3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine

Cat. No. B1650811
CAS RN: 1207000-40-5
M. Wt: 293.4
InChI Key: VAUOUZPQZPLKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine, also known as PTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PTP is a highly versatile compound that can be synthesized using different methods, making it an attractive option for researchers looking for a reliable chemical substance to use in their experiments.

Mechanism of Action

3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine acts as a competitive inhibitor of 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidines by binding to the active site of the enzyme, thereby preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can have various downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of insulin signaling. 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine has several advantages as a chemical substance for lab experiments, including its high purity levels, stability, and versatility. However, one limitation of 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine is its relatively high cost compared to other chemical compounds used in research.

Future Directions

There are several future directions for research on 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine, including the development of more efficient synthesis methods, the identification of new targets for 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine inhibition, and the investigation of 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine's potential applications in other fields of research, such as materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanisms underlying 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine's effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine is its use as a potent inhibitor of protein tyrosine phosphatases (3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidines), which are enzymes involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

properties

IUPAC Name

3-phenyl-1-thiophen-2-ylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-19(17,14-7-4-10-18-14)15-9-8-13(11-15)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUOUZPQZPLKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269478
Record name 3-Phenyl-1-(2-thienylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine

CAS RN

1207000-40-5
Record name 3-Phenyl-1-(2-thienylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207000-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-1-(2-thienylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine
Reactant of Route 2
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine
Reactant of Route 3
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine
Reactant of Route 4
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine
Reactant of Route 5
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine
Reactant of Route 6
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.